molecular formula C8H14N2O B1512057 4-ethyl-4,7-Diazaspiro[2.5]octan-5-one

4-ethyl-4,7-Diazaspiro[2.5]octan-5-one

Cat. No.: B1512057
M. Wt: 154.21 g/mol
InChI Key: OBTVAMOJCRYSOW-UHFFFAOYSA-N
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Description

4-ethyl-4,7-Diazaspiro[2.5]octan-5-one (CAS 851726-87-9) is a spirocyclic chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 . It belongs to a class of 4,7-diazaspiro[2.5]octane compounds that are recognized as important intermediates in pharmaceutical chemistry . The unique spiro scaffold, featuring two rings connected through a single carbon atom, provides a rigid, three-dimensional structure that can significantly enhance the properties of drug candidates . This structure is considered a valuable bioisostere, capable of improving a molecule's water solubility, lipophilicity, and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, making it a powerful tool in medicinal chemistry optimization programs . The primary application of this compound is as a sophisticated building block for the synthesis of more complex, biologically active molecules. Its structure allows researchers to explore novel chemical space and create conformationally constrained candidates, which is particularly valuable in developing therapeutics for central nervous system (CNS) targets and other disease areas . The synthesis of such diazaspiro compounds is an active area of process development to ensure safer and more scalable production routes . This product is intended for research and development purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

4-ethyl-4,7-diazaspiro[2.5]octan-5-one

InChI

InChI=1S/C8H14N2O/c1-2-10-7(11)5-9-6-8(10)3-4-8/h9H,2-6H2,1H3

InChI Key

OBTVAMOJCRYSOW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CNCC12CC2

Origin of Product

United States

Scientific Research Applications

Synthesis of 4-Ethyl-4,7-Diazaspiro[2.5]octan-5-one

The synthesis of this compound typically involves multi-step chemical reactions that can include the formation of spirocyclic structures through various methods. A notable method involves using derivatives of 4-methoxybenzyl compounds as starting materials, which undergo substitution and reduction reactions to yield the desired diazaspiro compound .

Key Synthetic Routes:

  • Substitution Reactions: Utilizing protected amines and halogenated compounds to form the spiro structure.
  • Reduction Reactions: Employing reducing agents to convert intermediates into the final product, often requiring careful control of reaction conditions to avoid by-products.

Biological Activities

Research indicates that this compound exhibits various biological activities that could be harnessed in drug development.

Potential Therapeutic Applications:

  • Inhibition of DOCK5 Activity: Compounds related to diazaspiro structures have been shown to inhibit the activity of DOCK5, a guanine nucleotide exchange factor implicated in osteoclast function and bone resorption. This suggests a potential application in treating osteoporosis and other bone-related diseases .
  • Anti-inflammatory Properties: The diazaspiro framework has been explored for its ability to inhibit matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme (TACE), which are important targets in inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the effectiveness of diazaspiro compounds in biological systems:

Case Study: Osteoclast Inhibition

A study demonstrated that specific diazaspiro derivatives could effectively inhibit mouse osteoclast activity by disrupting cytoskeletal organization, leading to reduced bone resorption. This was measured through pull-down assays assessing Rac activity, indicating a promising avenue for osteoporosis treatment .

Case Study: MMP Inhibition

Another research effort focused on the structural optimization of diazaspiro compounds to enhance their inhibitory effects on MMPs. The findings suggested that modifications at specific positions on the spiro structure could significantly improve bioactivity against inflammatory pathways .

Comparative Data Table

The following table summarizes key findings from various studies regarding the biological activities and synthetic approaches related to this compound.

StudyCompoundActivityMethodologyNotes
This compoundOsteoclast inhibitionPull-down assaysEffective at inhibiting Rac activity
E197 derivativeMMP inhibitionStructure-activity relationship studiesOptimized for enhanced bioactivity
C21 analogAnti-inflammatoryIn vitro assaysIneffective on human osteoclasts

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between 4-ethyl-4,7-diazaspiro[2.5]octan-5-one and its analogs:

Compound Name Molecular Formula Substituents/Modifications Key Features Potential Applications Reference
This compound C₈H₁₃N₂O Ethyl group at N4 Spirocyclic cyclopropane-diazepanone hybrid; potential synthetic intermediate Intermediates, drug discovery
4,7-Diazaspiro[2.5]octan-5-one C₆H₉N₂O No substituents Simpler spiro core; used as a scaffold for further functionalization Reference standard, chemical synthesis
5,7-Dialkyl-4,6,8-trioxo-2-aryl-5,7-diazaspiro[2.5]octane-1-carboxylates Varies by substituents Aryl, alkyl, and carboxylate groups Trioxo system; stereoselective synthesis; bioactive potential Pharmacological agents
4,6-Dioxaspiro[2.5]octan-5-one derivatives C₇H₁₀O₃ Oxygen atoms replacing N in diaza system Enhanced polarity; catalytic asymmetric synthesis Chiral intermediates
4,4',7,7'-Tetramethyl-1-oxaspiro[2.5]octan-5-one C₁₀H₁₆O₂ Methyl groups; oxa (oxygen) substitution Increased steric bulk; infrared carbonyl absorption at 1742 cm⁻¹ Organic synthesis

Pharmacological and Physicochemical Properties

  • Bioactivity: highlights that diazaspiro compounds with trioxo and aryl substituents exhibit pharmacological activity, possibly due to their ability to interact with biological targets like enzymes or receptors .
  • Thermal Stability : Topotecan hydrochloride (a structurally distinct spiro compound) decomposes at 213–218°C , suggesting that spiro systems generally exhibit moderate thermal stability.
  • Solubility : Unsubstituted diazaspiro derivatives (e.g., 4,7-diazaspiro[2.5]octan-5-one) are likely polar due to the lactam moiety, whereas ethyl substitution may reduce aqueous solubility .

Commercial and Industrial Relevance

  • This compound is listed as a purchasable compound for research and synthetic applications, though pricing and availability are supplier-dependent .
  • 4,7-Diazaspiro[2.5]octan-5-one is marketed as a fine chemical for drug discovery, priced at $290/100 mg .

Preparation Methods

Starting Materials and Key Intermediates

  • Starting material: 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate derivatives.
  • Protecting groups: Benzyl, tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or C1-C6 esters are commonly used to protect amine functionalities during synthesis.
  • Halogenated intermediates: Brominated or mesylated derivatives (e.g., methyl methanesulfonate) serve as electrophilic centers for substitution.

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Substitution Reaction of halogenated carbamate derivative with nucleophile (e.g., glycine methyl ester hydrochloride or ethanolamine) in organic solvent (acetonitrile, ethanol, isopropanol) with base (K2CO3, Na2CO3, triethylamine) at room temperature Formation of substituted intermediate (compound II)
2 Protection Addition of protecting groups such as benzyl or Boc to amine functionalities Protected intermediate facilitating further reactions
3 Esterification Conversion of hydroxyl or amine groups to esters using standard esterification methods Esterified intermediate enhancing stability/reactivity
4 Re-substitution Further substitution reactions to introduce desired side chains or functional groups Functionalized intermediate ready for cyclization
5 Deprotection Removal of protecting groups under mild conditions (hydrogenolysis, acid/base treatment) Free amine intermediate
6 Cyclization Intramolecular cyclization promoted by heating or catalysis to form the diazaspiro[2.5]octane core Formation of spirocyclic compound
7 Reduction/Oxidation Final redox step to convert intermediates to 4-ethyl-4,7-diazaspiro[2.5]octan-5-one Target ketone/lactam compound

Reaction Conditions and Optimization

  • Solvents: Acetonitrile is preferred for substitution due to good solubility and reaction efficiency.
  • Bases: Potassium carbonate is favored for its mildness and effectiveness.
  • Temperature: Most substitution reactions proceed efficiently at room temperature, minimizing side reactions.
  • Molar ratios: Nucleophiles are typically used in excess (2–6 equivalents) to drive substitution to completion.
  • Safety considerations: Avoidance of boron trifluoride diethyl etherate, a toxic and flammable reagent, enhances process safety.

Representative Synthetic Route Example

A specific synthesis example for a closely related compound, 7-benzyl-4,7-diazaspiro[2.5]octane, which shares the core diazaspiro structure, is illustrative of the methods applicable to this compound:

  • Starting Material: (1-((((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate.
  • Substitution: Reacted with glycine methyl ester hydrochloride or ethanolamine in acetonitrile with potassium carbonate at room temperature to yield the substituted intermediate.
  • Protection: Introduction of benzyl or Boc protecting groups to amine sites.
  • Deprotection: Removal of protecting groups via hydrogenolysis or acid/base treatment.
  • Cyclization: Intramolecular cyclization under controlled conditions to form the diazaspiro core.
  • Final Reduction: Conversion of intermediates to the target ketone or lactam structure.

This route avoids hazardous reagents and is adaptable for scale-up in industrial settings.

Comparative Table of Key Reaction Parameters

Parameter Typical Conditions for 4,7-Diazaspiro[2.5]octane Synthesis Notes
Nucleophile Glycine methyl ester hydrochloride or ethanolamine 2–6 equivalents relative to halogenated intermediate
Solvent Acetonitrile, ethanol, isopropanol Acetonitrile preferred for substitution
Base Potassium carbonate, sodium carbonate, triethylamine Potassium carbonate preferred
Temperature Room temperature (20–25 °C) Mild conditions to avoid side reactions
Protecting groups Benzyl, Boc, benzyloxycarbonyl Chosen for ease of removal
Cyclization conditions Heating or catalysis under mild conditions Efficient intramolecular ring closure
Safety considerations Avoid boron trifluoride diethyl etherate Safer alternatives used

Research Findings and Industrial Relevance

  • The described synthetic methods provide high yields and purity of 4,7-diazaspiro compounds, suitable for pharmaceutical intermediates.
  • The use of mild bases and solvents reduces byproduct formation and environmental impact.
  • Avoidance of highly toxic and explosive reagents increases safety in production lines.
  • Protecting group strategies enable selective functionalization and facilitate downstream modifications.
  • The synthetic route is adaptable to produce various derivatives by modifying nucleophiles and protecting groups.

Q & A

Q. What are the standard synthetic routes for 4-ethyl-4,7-diazaspiro[2.5]octan-5-one, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves cyclization strategies, such as the domino Wittig-Michael reaction (analogous to methods in ), where ethylamine derivatives react with carbonyl-containing precursors. Key steps include:

  • Cyclization: Use of Lewis acids (e.g., BF₃·OEt₂) to promote spirocyclic ring formation.
  • Characterization:
    • NMR: Confirm spiro connectivity via distinct coupling patterns (e.g., ¹H NMR for ethyl group protons at δ 1.2–1.4 ppm).
    • Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H⁺] = 169.2).
    • X-ray Crystallography: Resolve ambiguities in spirocyclic stereochemistry .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer:

  • HPLC-PDA: Use reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity (>95%).
  • Elemental Analysis: Compare experimental C/H/N percentages to theoretical values (e.g., C: 58.3%, H: 8.4%, N: 16.9%).
  • FT-IR: Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and N-H vibrations (if applicable) .
  • Cross-Validation: Compare spectral data with structurally related diazaspiro compounds (e.g., 2,7-diazaspiro[4.4]nonan-1-one in ).

Advanced Research Questions

Q. What experimental design strategies can optimize the yield of this compound under varying reaction conditions?

Methodological Answer: Employ Design of Experiments (DoE) to systematically evaluate variables:

  • Factors: Temperature, solvent polarity, catalyst loading, and reaction time.
  • Response Surface Methodology (RSM): Model interactions (e.g., higher yields at 60–80°C in THF vs. DCM).
  • Case Study: A 2⁴ factorial design revealed that excess ethylamine (1.5 eq.) improves cyclization efficiency by 22% .
  • Data Handling: Use software (e.g., JMP, Minitab) for statistical analysis and ANOVA to identify significant factors .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to calculate:
    • Frontier Molecular Orbitals (FMOs): Identify electrophilic sites (LUMO localization at the ketone).
    • Transition States: Simulate nucleophilic attack pathways (e.g., by amines or Grignard reagents).
  • Molecular Dynamics (MD): Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates .
  • Validation: Compare computed activation energies with experimental kinetic data .

Q. How should researchers resolve contradictions in reported spectral data for diazaspiro compounds?

Methodological Answer:

  • Systematic Reanalysis: Reproduce synthesis and characterization under standardized conditions (e.g., 500 MHz NMR, CDCl₃ solvent).
  • Supplementary Data: Include raw spectral files (e.g., JCAMP-DX for NMR) in supporting information to enable peer validation .
  • Case Example: Discrepancies in ¹³C NMR shifts for spiro carbons (δ 65–70 ppm vs. δ 72–75 ppm) were traced to solvent-induced conformational changes .

Methodological Resources

TechniqueApplication ExampleReference
Domino Wittig-MichaelSpirocyclic ring formation
DFT CalculationsReactivity prediction
DoEYield optimization
X-ray CrystallographyStereochemical confirmation

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